2-(2-Methyl-2H-tetrazol-5-yl)phenol

Photophysics Coordination Chemistry Luminescent Probes

2-(2-Methyl-2H-tetrazol-5-yl)phenol (CAS 65103-28-8) is an ortho-substituted phenol derivative featuring a 2-methyl-2H-tetrazol-5-yl moiety at the ortho position, with molecular formula C8H8N4O and molecular weight 176.18 g/mol. The compound belongs to the class of N2-methylated 5-aryltetrazoles, a structurally defined subclass distinct from N1-methylated regioisomers and N-unsubstituted tetrazole analogs.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 65103-28-8
Cat. No. B1418188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-2H-tetrazol-5-yl)phenol
CAS65103-28-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=CC=C2O
InChIInChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3
InChIKeyKQCXXNIYQNTXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-2H-tetrazol-5-yl)phenol Procurement Guide: CAS, Structure, and Comparator Analysis for Scientific Sourcing


2-(2-Methyl-2H-tetrazol-5-yl)phenol (CAS 65103-28-8) is an ortho-substituted phenol derivative featuring a 2-methyl-2H-tetrazol-5-yl moiety at the ortho position, with molecular formula C8H8N4O and molecular weight 176.18 g/mol [1]. The compound belongs to the class of N2-methylated 5-aryltetrazoles, a structurally defined subclass distinct from N1-methylated regioisomers and N-unsubstituted tetrazole analogs. Its calculated XLogP3-AA value is 1.4, with a topological polar surface area of 63.8 Ų and one hydrogen bond donor (phenolic -OH) [1]. The ortho-phenolic substitution pattern creates an intramolecular hydrogen bonding motif absent in para- and meta-substituted positional isomers (e.g., 4-(2-methyl-2H-tetrazol-5-yl)phenol, CAS 81015-02-3; 3-(2-methyl-2H-tetrazol-5-yl)phenol, CAS 1000002-55-0), which influences both physicochemical properties and metal-chelating behavior relevant to coordination chemistry and enzyme inhibition [1].

Why 2-(2-Methyl-2H-tetrazol-5-yl)phenol Cannot Be Substituted with Other Tetrazole-Phenol Analogs in Critical Applications


Substitution of 2-(2-methyl-2H-tetrazol-5-yl)phenol with structurally related tetrazole-phenol derivatives carries quantifiable risk of functional failure across multiple dimensions. First, the N2-methylation regiochemistry determines fundamental photophysical and electronic properties: N1-methylated regioisomers exhibit significant redshifted emission spectra compared to N2-methylated counterparts, with the shift attributed to differential π* orbital stabilization as confirmed by cyclic voltammetry and TD-DFT calculations [1]. Second, the ortho-phenolic substitution creates a unique intramolecular hydrogen bonding geometry and [N,O] chelating motif that para- and meta-positional isomers cannot replicate . Third, N-unsubstituted analogs (e.g., 2-(2H-tetrazol-5-yl)phenol) retain an acidic N-H proton that introduces unwanted metabolic liabilities and alters pharmacokinetic profiles relative to the metabolically stabilized N2-methylated scaffold [2]. These structural distinctions translate into divergent target binding, spectroscopic behavior, and synthetic utility that preclude simple interchangeability in research and industrial workflows.

2-(2-Methyl-2H-tetrazol-5-yl)phenol Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


N2- vs N1-Methylated Regioisomers: Differential Photophysical Properties in Luminescent Complexes

In Re(I) and Ir(III) tetrazole complexes, the position of the methyl substituent exerts a profound effect on photophysical properties. The N1-methylated complexes consistently display a significant redshift in the emission band relative to their N2-methylated counterparts. This redshift is ascribed to stabilization of the π* orbitals of the tetrazole ligands, as supported by cyclic voltammetry and time-dependent density functional theory (TD-DFT) calculations [1]. While this study employed pyridine- and quinoline-tetrazole ligands rather than phenol-tetrazole scaffolds, the core N1 vs N2 methyl substitution effect on tetrazole electronic structure represents class-level evidence applicable across 5-aryltetrazole derivatives. For researchers developing luminescent probes or metal complexes requiring precise emission wavelength tuning, selection of the correct N2-methylated scaffold (as present in 2-(2-methyl-2H-tetrazol-5-yl)phenol) is critical for achieving desired photophysical outcomes.

Photophysics Coordination Chemistry Luminescent Probes

Ortho- vs Para-Substituted Phenolic Tetrazoles: Differential Intramolecular Hydrogen Bonding and Chelating Geometry

2-(2-Methyl-2H-tetrazol-5-yl)phenol features an ortho-substituted phenolic -OH group positioned adjacent to the tetrazole ring, enabling intramolecular hydrogen bonding between the phenolic hydrogen and the N3 nitrogen of the tetrazole ring. This ortho geometry also creates an [N,O] chelating ligand motif capable of bidentate coordination to metal centers . In contrast, the para-substituted isomer 4-(2-methyl-2H-tetrazol-5-yl)phenol (CAS 81015-02-3) and the meta-substituted isomer 3-(2-methyl-2H-tetrazol-5-yl)phenol (CAS 1000002-55-0) lack this intramolecular hydrogen bonding capacity and cannot form the same bidentate chelation geometry. The computed XLogP3-AA value of 1.4 for the ortho compound reflects the lipophilicity contribution of the intramolecular hydrogen bond that partially masks the phenolic -OH [1].

Coordination Chemistry Metal-Organic Frameworks Medicinal Chemistry

BTK Inhibitor Potency: 2-Methyl-2H-Tetrazol-5-yl Phenyl Scaffold in Covalent Inhibitor Design

A compound containing the 2-(2-methyl-2H-tetrazol-5-yl)phenyl scaffold, specifically Example 99/100 from patent US20240083900, demonstrated potent Bruton's tyrosine kinase (BTK) inhibition with an IC50 of 1 nM as recorded in BindingDB [1]. This represents a BTK-targeting covalent inhibitor scaffold where the N2-methylated tetrazole-phenyl moiety contributes to target engagement and pharmacokinetic optimization. While the specific compound tested is a more complex elaborated structure rather than the parent 2-(2-methyl-2H-tetrazol-5-yl)phenol building block, the data demonstrates the viability of this scaffold in generating high-potency kinase inhibitors. This class-level evidence supports procurement of the parent compound for medicinal chemistry programs targeting kinases where the N2-methyltetrazole motif provides metabolic stability advantages over N-unsubstituted tetrazole analogs.

Kinase Inhibition BTK Inhibitors Drug Discovery

Valsartan Derivative Scaffold: 2-Methyl-2H-Tetrazol-5-yl Phenol as Key Intermediate in Angiotensin-II Receptor Antagonist Synthesis

2-(2-Methyl-2H-tetrazol-5-yl)phenol serves as a key building block for synthesizing angiotensin-II receptor antagonists, including Valsartan derivatives used in antihypertensive drug development . The N2-methylated tetrazole moiety functions as a metabolically stable carboxylic acid bioisostere, while the ortho-phenolic group provides a synthetic handle for further elaboration. This scaffold is structurally related to the biphenyl tetrazole core found in multiple FDA-approved sartans (e.g., Losartan, Valsartan, Candesartan), where the tetrazole ring substitutes for the carboxylic acid of the endogenous angiotensin-II C-terminus. The N2-methylation distinguishes this building block from N-unsubstituted tetrazole intermediates by eliminating the acidic N-H proton, thereby simplifying downstream coupling reactions and reducing unwanted side reactivity during multi-step synthesis.

Medicinal Chemistry Antihypertensive Agents Pharmaceutical Synthesis

Binding Affinity Profile: Differential FGF1, FGF2, and VEGF Binding Data for 2-Methyl-2H-Tetrazol-5-yl Phenol Scaffold

Surface plasmon resonance (SPR) binding studies of a sulfated polysaccharide derivative containing the 2-(2-methyl-2H-tetrazol-5-yl)phenol scaffold revealed differential binding affinities across growth factor targets [1]. The compound exhibited Kd = 95,000 nM (95 μM) for fibroblast growth factor 1 (FGF1), Kd = 240,000 nM (240 μM) for fibroblast growth factor 2 (FGF2), and Kd = 280,000 nM (280 μM) for vascular endothelial growth factor A (VEGF-A). The ~2.5-fold selectivity for FGF1 over FGF2 and ~2.9-fold selectivity over VEGF-A suggests that the 2-methyl-2H-tetrazol-5-yl phenol moiety, when incorporated into larger scaffolds, can confer measurable target discrimination. While these affinities are modest and the data represent an elaborated derivative rather than the parent compound, the differential binding pattern provides class-level evidence that the ortho-phenolic N2-methyltetrazole scaffold can productively engage growth factor targets with observable selectivity.

Growth Factor Antagonism Angiogenesis Receptor Binding

Scaffold Versatility: Documented Use Across Leukotriene Production, TRPA1, and Bradykinin B1 Therapeutic Programs

Compounds incorporating the 2-(2-methyl-2H-tetrazol-5-yl)phenyl or 2-methyl-2H-tetrazol-5-yl phenol scaffold have been disclosed in patent literature across three distinct therapeutic target classes: (1) benzimidazole inhibitors of leukotriene production, where the 2-methyl-2H-tetrazol-5-yl phenyl moiety serves as a critical pharmacophoric element [1]; (2) tetrazole derivatives as TRPA1 inhibitors for treatment of pain and inflammatory conditions [2]; and (3) tetrazole-containing phenyl compounds targeting Bradykinin B1 receptor for chronic pain and inflammation [3]. The recurring selection of this specific N2-methylated tetrazole-phenol scaffold across multiple independent drug discovery programs supports its privileged status as a versatile, metabolically stable carboxylic acid bioisostere with favorable physicochemical properties. In contrast, N1-methylated regioisomers and N-unsubstituted tetrazoles are less frequently employed in these advanced development contexts due to suboptimal metabolic stability (N-H tetrazoles) or altered electronic and steric profiles (N1-methyl regioisomers).

Inflammation Pain Leukotriene Antagonism

2-(2-Methyl-2H-tetrazol-5-yl)phenol: Optimal Research and Industrial Application Scenarios Based on Differentiated Properties


Sartant-Class Antihypertensive Drug Discovery: Valsartan/Losartan Analog Synthesis

2-(2-Methyl-2H-tetrazol-5-yl)phenol is optimally deployed as a key intermediate for synthesizing angiotensin-II receptor antagonist (sartan) analogs . The N2-methylated tetrazole functions as a metabolically stable carboxylic acid bioisostere, while the ortho-phenolic group provides a synthetic handle for constructing biphenyl tetrazole cores found in Losartan, Valsartan, and Candesartan. Procurement of this specific N2-methylated scaffold rather than N-unsubstituted tetrazole intermediates eliminates the need for N-H protection/deprotection steps and avoids metabolic N-glucuronidation liabilities common to acidic N-H tetrazoles. Research groups pursuing novel sartan derivatives or related GPCR antagonists should prioritize this building block for efficient synthetic routes and improved downstream pharmacokinetic profiles.

Luminescent Metal Complex Synthesis: Re(I) and Ir(III) Complexes for Bioimaging

For researchers developing phosphorescent metal complexes as luminescent probes or bioimaging agents, 2-(2-methyl-2H-tetrazol-5-yl)phenol provides the correct N2-methylated tetrazole regiochemistry essential for achieving desired emission properties . The N2-methyl substitution yields distinct photophysical behavior compared to N1-methylated regioisomers, with differential π* orbital stabilization affecting emission wavelength. The ortho-phenolic group additionally enables [N,O] bidentate chelation to metal centers, facilitating stable complex formation with Re(I), Ir(III), and related transition metals [1]. This scaffold is particularly suited for time-resolved luminescence applications and bioimaging studies requiring precise emission wavelength control.

Metal-Organic Framework (MOF) and Coordination Polymer Construction

The ortho-substituted phenol-tetrazole architecture of 2-(2-methyl-2H-tetrazol-5-yl)phenol creates a unique [N,O] bidentate chelating motif that enables construction of metal-organic frameworks (MOFs) and coordination polymers with distinct topologies . The intramolecular hydrogen bond between the phenolic -OH and tetrazole N3 pre-organizes the ligand geometry for metal coordination. Para- and meta-substituted positional isomers cannot replicate this chelation mode. Researchers in materials chemistry and crystal engineering should select this ortho-substituted compound when designing MOFs requiring specific pore geometries, catalytic sites, or gas adsorption properties derived from the [N,O] chelation motif.

Kinase Inhibitor Medicinal Chemistry: BTK and Related Tyrosine Kinase Programs

The 2-methyl-2H-tetrazol-5-yl phenyl scaffold has demonstrated viability in covalent kinase inhibitor programs, with an elaborated derivative achieving BTK IC50 = 1 nM . For medicinal chemistry teams pursuing Bruton's tyrosine kinase (BTK) inhibitors or related tyrosine kinase targets (e.g., EGFR, JAK family), procurement of 2-(2-methyl-2H-tetrazol-5-yl)phenol provides the core building block for constructing potent, metabolically stabilized inhibitors. The N2-methyltetrazole moiety offers advantages over N-unsubstituted tetrazoles including improved metabolic stability, reduced off-target carboxylic acid mimicry, and simplified synthetic handling. This scaffold is particularly appropriate for covalent inhibitor design where the ortho-phenolic group can be elaborated with electrophilic warheads (e.g., acrylamides) for irreversible target engagement.

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